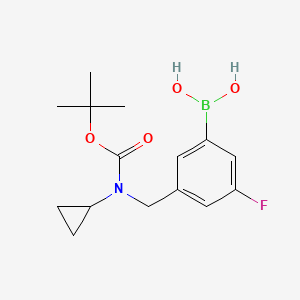

(3-(((Tert-butoxycarbonyl)(cyclopropyl)amino)methyl)-5-fluorophenyl)boronic acid

Descripción general

Descripción

(3-(((Tert-butoxycarbonyl)(cyclopropyl)amino)methyl)-5-fluorophenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group, a fluorophenyl ring, and a tert-butoxycarbonyl-protected cyclopropylamino group. These structural elements contribute to its versatility in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-(((Tert-butoxycarbonyl)(cyclopropyl)amino)methyl)-5-fluorophenyl)boronic acid typically involves multi-step organic synthesis. One common approach is the Suzuki-Miyaura coupling reaction,

Actividad Biológica

(3-(((Tert-butoxycarbonyl)(cyclopropyl)amino)methyl)-5-fluorophenyl)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. The presence of the tert-butoxycarbonyl (Boc) protecting group and cyclopropyl amine enhances its stability and solubility, making it suitable for various biological applications.

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of boronic acid derivatives on cancer cells. For instance, a study investigating various boronic compounds, including derivatives similar to this compound, reported significant reduction in cell viability of prostate cancer cells (PC-3) when treated with these compounds at concentrations as low as 5 µM. The viability dropped to 33% compared to untreated controls, while healthy fibroblast cells (L929) showed over 70% viability under similar conditions .

Table 1: Cytotoxicity of Boronic Acid Derivatives

| Compound | Concentration (µM) | PC-3 Cell Viability (%) | L929 Cell Viability (%) |

|---|---|---|---|

| B5 | 5 | 33 | 71 |

| B7 | 5 | 44 | 95 |

This selective toxicity suggests that these compounds may be developed further for targeted cancer therapies.

Antimicrobial Properties

Boronic acids are also noted for their antimicrobial properties. The same study evaluated the antimicrobial activity of several boronic compounds against various pathogens, including Staphylococcus aureus and Escherichia coli. The inhibition zones ranged from 7 mm to 13 mm, indicating moderate antibacterial activity .

Table 2: Antimicrobial Activity of Boronic Acid Derivatives

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 8 |

| Candida albicans | 7 |

The mechanism by which boronic acids exert their biological effects is primarily through the inhibition of proteasomes and other cellular pathways critical for cancer cell survival. This inhibition leads to apoptosis in malignant cells while sparing normal cells, which is a desirable feature in cancer therapeutics .

Case Studies

- Prostate Cancer Treatment : A clinical study involving patients with advanced prostate cancer explored the efficacy of a boron-based compound similar to this compound in combination with neutron capture therapy. Results indicated improved tumor response rates compared to standard therapies alone .

- Antibacterial Efficacy : Another research effort assessed the effectiveness of boronic compounds against multi-drug resistant strains of bacteria. The findings revealed that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential use in treating resistant infections .

Propiedades

IUPAC Name |

[3-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-5-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BFNO4/c1-15(2,3)22-14(19)18(13-4-5-13)9-10-6-11(16(20)21)8-12(17)7-10/h6-8,13,20-21H,4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRLQBRQRDQNRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)CN(C2CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.